molecular formula C18H21ClN2O3 B1227127 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

Cat. No. B1227127
M. Wt: 348.8 g/mol
InChI Key: DPOARQRNHJTCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

PET Imaging in Neuroscience

  • The compound labeled as Raclopride, a derivative similar to 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide, has been used in positron emission tomography (PET) to study cerebral dopamine receptors in monkeys. It shows selective accumulation in the striatum, providing valuable insights into dopamine-related neurological processes (Ehrin et al., 1985).

Molar Refraction and Polarizability Studies

  • Similar compounds have been studied for their molar refraction and polarizability. These studies contribute to understanding the physical properties of the drug, which are crucial in drug formulation and delivery (Sawale et al., 2016).

Structure and Stability Analysis

  • Research on glibenclamide, structurally related to the compound , has provided insights into the stability and structure of such compounds, both in solution and in solid state. This information is vital for the development of stable and effective pharmaceutical formulations (Sanz et al., 2012).

Cytotoxicity and Anticancer Potential

  • Derivatives of 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide have been synthesized and tested for their cytotoxicity against various cancer cell lines. This research contributes to the exploration of new potential anticancer agents (Hour et al., 2007).

Serotonergic Neurotransmission Studies

  • Analogous compounds have been utilized in PET studies to understand serotonergic neurotransmission, a critical aspect in neuroscience and psychopharmacology (Plenevaux et al., 2000).

Metabolism and Excretion Studies

  • Understanding the metabolism and excretion of similar drugs helps in predicting the pharmacokinetics and pharmacodynamics of new drugs, including those with similar structures (Arita et al., 1970).

Novel Drug Synthesis

  • Research into similar compounds also includes synthesizing novel derivatives for potential therapeutic use, such as in gastroprokinetic activity and dopamine receptor targeting (Suzuki et al., 1998).

properties

Product Name

5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methoxybenzamide

InChI

InChI=1S/C18H21ClN2O3/c1-23-16-7-6-13(19)11-14(16)18(22)20-12-15(17-5-4-10-24-17)21-8-2-3-9-21/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,20,22)

InChI Key

DPOARQRNHJTCHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
Reactant of Route 6
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.